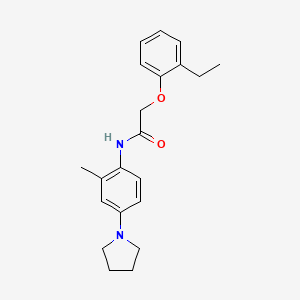

JAMM protein inhibitor 2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(2-ethylphenoxy)-N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-3-17-8-4-5-9-20(17)25-15-21(24)22-19-11-10-18(14-16(19)2)23-12-6-7-13-23/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVQJXWDZCDJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Evolving Landscape of Proteasome Inhibition: A Technical Overview of Capzimin, a Selective Rpn11 Inhibitor

Disclaimer: The compound "JAMM protein inhibitor 2" is not extensively documented in publicly available scientific literature. This guide therefore focuses on Capzimin (also known as 3027) , a well-characterized, potent, and selective inhibitor of the JAMM domain-containing deubiquitinase Rpn11, to provide a representative and in-depth technical overview for researchers, scientists, and drug development professionals.

Executive Summary

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis and a validated target for anti-cancer therapeutics. While existing proteasome inhibitors primarily target the proteolytic activity of the 20S core particle, there is a compelling need for agents with novel mechanisms of action to overcome resistance and potentially offer a different therapeutic window. This document provides a detailed technical guide on Capzimin, a first-in-class inhibitor of Rpn11 (also known as PSMD14), a zinc-dependent metalloprotease within the 19S regulatory particle of the proteasome. By inhibiting the deubiquitinating activity of Rpn11, Capzimin represents a distinct approach to disrupting proteasome function. This guide consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated analytical workflows.

Introduction to JAMM Domain Proteases and Rpn11

The JAB1/MPN/Mov34 (JAMM) domain family represents the only metalloproteases among the deubiquitinating enzymes (DUBs). These enzymes play critical roles in various cellular processes by removing ubiquitin or ubiquitin-like modifiers from substrate proteins. Rpn11 is an essential subunit of the 26S proteasome's 19S regulatory particle, where it is responsible for cleaving polyubiquitin (B1169507) chains from substrates immediately prior to their degradation by the 20S core particle. This deubiquitination step is crucial for substrate processing and the recycling of ubiquitin. The catalytic activity of Rpn11 is dependent on a Zn²⁺ ion in its active site, making it a target for inhibitors that can chelate this metal ion. Inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins and subsequent cell stress and apoptosis, providing a novel strategy for targeting the proteasome in diseases like cancer.

Capzimin: A Selective Rpn11 Inhibitor

Capzimin emerged from a fragment-based drug discovery approach that identified quinoline-8-thiol (8TQ) as a potent inhibitor of Rpn11. Subsequent structure-activity relationship (SAR) studies led to the development of Capzimin, a more potent and selective derivative.

Mechanism of Action

Capzimin functions by chelating the catalytic Zn²⁺ ion within the active site of Rpn11.[1] This action directly blocks the enzyme's deubiquitinase activity. Interestingly, the inhibitory mechanism of Capzimin is uncompetitive with respect to the substrate for Rpn11, suggesting it preferentially binds to the enzyme-substrate complex.[2] This is in contrast to its competitive inhibition of other JAMM proteases like AMSH and BRCC36.[2] By preventing the removal of ubiquitin chains, Capzimin causes substrates to become stalled at the proteasome, leading to an accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis.[2][3]

Signaling Pathway

The following diagram illustrates the ubiquitin-proteasome system and the point of intervention for Capzimin.

References

An In-depth Technical Guide to the Discovery and Development of JAMM Protein Inhibitors

This technical guide provides a comprehensive overview of the discovery and development of inhibitors targeting the JAB1/MPN/MOV34 (JAMM) family of metalloprotease deubiquitinases (DUBs). The unique catalytic mechanism of JAMM DUBs, which relies on a zinc metalloprotease domain, distinguishes them from the more common cysteine protease DUBs and presents both opportunities and challenges for inhibitor development. This document is intended for researchers, scientists, and drug development professionals actively working in this field.

Introduction to JAMM Family Deubiquitinases as Therapeutic Targets

The JAMM family of deubiquitinases plays a critical role in regulating a variety of cellular processes, including signal transduction, protein degradation, and inflammatory responses, by cleaving ubiquitin from substrate proteins.[1] Unlike other DUB families that utilize a cysteine protease mechanism, JAMM family members are metalloproteases that coordinate a zinc ion for catalysis.[2][3] This fundamental difference provides a basis for developing selective inhibitors.

Key members of the JAMM family that have been targeted for inhibitor development include STAMBP (STAM-binding protein) and STAMBPL1, which are involved in endosomal sorting and cytokine receptor signaling.[2] Another important JAMM domain-containing protein is Rpn11, a subunit of the 26S proteasome, which is essential for proteasomal degradation of ubiquitinated proteins.[4] Given their involvement in various pathologies, including cancer and inflammatory diseases, there is significant interest in developing potent and selective inhibitors for this class of enzymes.[4][5]

Discovery and Development of Protein-Based JAMM Inhibitors: Ubiquitin Variants (UbVs)

A highly successful approach to developing potent and selective inhibitors for JAMM DUBs has been the engineering of ubiquitin variants (UbVs) through phage display technology.[2][6] This strategy overcomes the common challenges of mild potency and low selectivity often associated with small-molecule inhibitors of DUBs.[2][7]

The discovery of specific UbV inhibitors for STAMBP, a representative JAMM DUB, involved a phage display-based protein engineering strategy.[2][6] This technique allows for the screening of large libraries of ubiquitin variants to identify those that bind with high affinity and specificity to the target DUB. Two notable UbVs identified for STAMBP are UbVSP.1 and UbVSP.3.[2] These variants bind to STAMBP with high affinity and exhibit potent inhibition of its isopeptidase activity, far exceeding that of previously reported small-molecule inhibitors like BC-1471.[2]

The identified UbVs, UbVSP.1 and UbVSP.3, were characterized for their binding affinity and inhibitory potency against STAMBP.[2] UbVSP.1 also showed cross-reactivity with the closely related paralog STAMBPL1, while UbVSP.3 was more selective for STAMBP.[2] X-ray crystallography of the STAMBPL1-UbVSP.1 complex revealed the specific interactions responsible for the tight binding, providing a structural basis for their inhibitory mechanism.[2][7]

Small-Molecule Inhibitors of JAMM DUBs

While protein-based inhibitors have shown great promise, the development of small-molecule inhibitors remains a key focus due to their potential for oral bioavailability and cell permeability.

BC-1471 was identified through in silico molecular modeling and virtual screening as a small-molecule inhibitor of STAMBP.[2] It has been reported to inhibit the deubiquitinase activity of STAMBP and consequently decrease the protein levels of its substrate, NALP7, which is a component of the inflammasome.[8] This leads to a reduction in IL-1β release, suggesting anti-inflammatory potential.[8] However, subsequent in vitro studies have indicated that BC-1471 may not be a potent inhibitor of STAMBP, as it failed to fully inhibit its activity even at high concentrations.[2]

Other small-molecule inhibitors have been developed for different members of the JAMM family. For instance, Capzimin is a moderately selective inhibitor of Rpn11, and CSN5i-3 is a selective inhibitor of CSN5.[2][4] These compounds typically function by chelating the active site zinc ion, a common mechanism for metalloprotease inhibitors.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for the discussed JAMM inhibitors.

Table 1: Potency of Ubiquitin Variant Inhibitors against STAMBP

| Inhibitor | Target | Assay Type | IC50 (nM) |

|---|---|---|---|

| UbVSP.1 | STAMBPJAMM | FRET-based diUb cleavage | 8.4 |

| UbVSP.3 | STAMBPJAMM | FRET-based diUb cleavage | 9.8 |

Data sourced from Guo et al. (2021).[2]

Table 2: Potency of Small-Molecule Inhibitors

| Inhibitor | Target | IC50 (µM) | Notes |

|---|

| BC-1471 | STAMBP | 0.33 | Potency has been questioned in subsequent studies.[2][10] |

Data sourced from Bednash et al. (2017) and MedchemExpress.[8][10]

Experimental Protocols

Detailed methodologies for the key experiments involved in the discovery and characterization of JAMM inhibitors are provided below.

This protocol describes the method used to identify high-affinity UbV binders to STAMBP.

-

Immobilization of Target: The catalytic JAMM domain of STAMBP is immobilized on 384-well MaxiSorp plates overnight at 4°C.

-

Panning: The phage-displayed UbV library is incubated with the immobilized STAMBP to allow for binding.

-

Washing: Non-specifically bound phage are removed through a series of wash steps.

-

Elution: Bound phage are eluted, typically by changing the pH or using a competitive ligand.

-

Amplification: The eluted phage are used to infect E. coli for amplification, preparing the enriched phage pool for the next round of selection.

-

ELISA Screening: After several rounds of selection, individual phage clones are screened for binding to STAMBP using an enzyme-linked immunosorbent assay (ELISA). Binding is detected using an anti-M13-HRP antibody.

This assay is used to determine the inhibitory potency (IC50) of compounds against the deubiquitinase activity of STAMBP.

-

Pre-incubation: 2 nM of the STAMBP JAMM domain (STAMBPJAMM) is pre-incubated with varying concentrations of the inhibitor (e.g., 0.1 nM to 1 µM) for 10 minutes at room temperature in a reaction buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% v/v Tween 20, 0.01 mg/mL BSA, 5 mM DTT).

-

Initiation of Reaction: The reaction is initiated by adding 100 nM of a FRET-labeled K63-linked di-ubiquitin substrate.

-

Measurement: The increase in fluorescence due to the cleavage of the substrate is monitored for 60 minutes at room temperature using a plate reader.

-

Data Analysis: The initial reaction rates are determined from the linear phase of the fluorescence curve. The IC50 value is calculated by fitting the dose-response curve using a nonlinear regression model.[2]

This assay provides a qualitative or semi-quantitative assessment of DUB activity and inhibition.

-

Reaction Setup: Purified STAMBP is incubated with a biotinylated K63-linked poly-ubiquitin substrate (Ub2-Ub7) at 37°C for 30 minutes. For inhibition assays, the enzyme is pre-incubated with the inhibitor.

-

Quenching: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Electrophoresis and Western Blotting: The samples are resolved by SDS-PAGE, transferred to a membrane, and visualized by western blotting.

-

Detection: The biotinylated ubiquitin chains are detected using ExtrAvidin-HRP. Inhibition of isopeptidase activity is observed as the retention of higher molecular weight poly-ubiquitin chains and a reduced appearance of mono-ubiquitin.[2]

Conclusion

The development of inhibitors for the JAMM family of deubiquitinases is a rapidly advancing field. The use of innovative techniques like phage display has led to the discovery of highly potent and selective protein-based inhibitors, such as the ubiquitin variants UbVSP.1 and UbVSP.3 for STAMBP.[2] These UbVs serve as valuable tool compounds for studying the cellular functions of JAMM DUBs and as a foundation for the development of novel therapeutics. While small-molecule inhibitors like BC-1471 have been identified, further optimization is needed to improve their potency and selectivity.[2][8] The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in this promising area of drug discovery.

References

- 1. Recent Advances in the Discovery of Deubiquitinating Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. research.monash.edu [research.monash.edu]

- 7. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular glues that inhibit deubiquitylase activity and inflammatory signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Inhibition of JAMM-Family Deubiquitinating Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the JAB1/MPN/Mov34 (JAMM) family of deubiquitinating enzymes (DUBs), a unique class of zinc metalloproteases, and the methodologies for identifying and characterizing their inhibitors. While focusing on the principles of inhibition and evaluation, this document uses the sparsely documented "JAMM protein inhibitor 2" as a case study to illustrate the data and protocols pertinent to this field.

Introduction to Deubiquitinating Enzymes (DUBs)

Ubiquitination is a critical post-translational modification where ubiquitin, an 8-kDa polypeptide, is covalently attached to substrate proteins. This process, orchestrated by a cascade of E1, E2, and E3 enzymes, governs a vast array of cellular functions, including protein degradation, DNA repair, and signal transduction.[1] The formation of polyubiquitin (B1169507) chains with different linkages (e.g., K48, K63) creates a complex signaling code, with K48-linked chains typically targeting proteins for proteasomal degradation and K63-linked chains mediating non-degradative signaling events.[1][2]

This process is reversible, counteracted by deubiquitinating enzymes (DUBs), which cleave the isopeptide bond between ubiquitin and the substrate or between ubiquitin moieties within a chain.[2] The human genome encodes nearly 100 DUBs, which are broadly classified into five families based on their catalytic domain structure.[2][3] Four of these families are cysteine proteases, while the fifth, the JAMM family, is a unique class of zinc metalloproteases.[2]

The JAMM Family of Metalloprotease DUBs

The JAB1/MPN/Mov34 metalloenzymes (JAMM) are distinguished by their catalytic mechanism, which depends on a zinc ion (Zn²⁺) coordinated within the active site.[4][5] The catalytic JAMM motif typically contains conserved histidine and aspartate residues that bind the zinc ion, which in turn positions a water molecule to act as the nucleophile for hydrolyzing the isopeptide bond.[2][5]

In humans, there are 14 JAMM domain proteins, seven of which are believed to be catalytically active.[4][5][6] Key active JAMM DUBs include:

-

Rpn11 (also known as POH1 or PSMD14) : A subunit of the 19S regulatory particle of the 26S proteasome, responsible for removing ubiquitin chains from substrates just before their degradation.[4][6][7]

-

CSN5 (or COPS5) : A component of the COP9 signalosome (CSN), which removes the ubiquitin-like protein Nedd8 from cullin-RING ligases.[4][6]

-

AMSH and AMSH-LP : Involved in endosomal sorting and trafficking.[8]

-

BRCC36 : A component of multiple complexes, including the BRCA1-A complex involved in DNA damage repair, and is specific for K63-linked ubiquitin chains.[3][6]

The distinct catalytic mechanism and critical roles in cellular homeostasis make JAMM DUBs attractive therapeutic targets for diseases such as cancer and inflammatory disorders.[9][10]

Inhibitors of JAMM DUBs: A Case Study

The development of potent and selective inhibitors for JAMM DUBs is an area of active research. These inhibitors can serve as valuable tool compounds to probe biological function and as starting points for drug discovery.

Quantitative Data for this compound

| Inhibitor Name | Target Enzyme | Enzyme Class | IC50 (µM) | CAS Number |

| This compound | Rpn11 | JAMM Metalloprotease | 46[2][10][11] | 848249-35-4[10] |

| (compound 180) | Thrombin | Serine Protease | 10[2][10][11] | |

| MMP2 | Matrix Metalloprotease | 89[2][10][11] |

Key Signaling Pathways and Experimental Workflows

Signaling Pathway: Rpn11 in Proteasomal Degradation

Rpn11 is an essential component of the 26S proteasome, a multi-subunit complex responsible for degrading the majority of intracellular proteins. As illustrated below, Rpn11 is located in the "lid" of the 19S regulatory particle. It functions to remove the polyubiquitin tag from a substrate protein immediately before the unfolded protein is translocated into the 20S catalytic core for degradation. Inhibition of Rpn11 would block deubiquitination, leading to an accumulation of ubiquitinated proteins at the proteasome and potentially stalling the degradation process.

Experimental Workflow for Inhibitor Characterization

The discovery and characterization of a novel JAMM DUB inhibitor follows a multi-step process. This workflow begins with a broad screen to identify initial hits and progresses through increasingly detailed biochemical and cellular assays to confirm potency, selectivity, and mechanism of action.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments required to characterize an inhibitor of a JAMM-family deubiquitinating enzyme.

Protocol: In Vitro JAMM DUB Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the IC50 value of a test compound against a purified JAMM DUB, such as Rpn11, using a fluorogenic substrate.

Objective: To quantify the potency of an inhibitor by measuring its effect on enzyme activity in a dose-dependent manner.

Materials:

-

Purified, recombinant JAMM DUB (e.g., human Rpn11)

-

Test inhibitor (e.g., this compound), dissolved in DMSO

-

Ubiquitin-7-Amino-4-Methylcoumarin (Ub-AMC) substrate

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA

-

Black, non-binding 384-well microplates[9]

-

Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~460 nm)[1][12]

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A common starting concentration for the highest dose is 10 mM. Then, create a 10-point, 3-fold serial dilution series.

-

Assay Plate Preparation:

-

Add 0.2 µL of each inhibitor concentration from the DMSO serial dilution to the wells of a 384-well plate in triplicate.

-

For "No Inhibitor" (positive control) and "No Enzyme" (negative control) wells, add 0.2 µL of 100% DMSO.

-

-

Enzyme Addition:

-

Prepare a working solution of the JAMM DUB in Assay Buffer at 2x the final desired concentration (e.g., 4 nM for a final concentration of 2 nM).

-

Dispense 10 µL of the enzyme solution into each well containing the test inhibitor and the positive control wells.

-

Dispense 10 µL of Assay Buffer without enzyme into the negative control wells.

-

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

-

Reaction Initiation:

-

Prepare a working solution of Ub-AMC substrate in Assay Buffer at 2x the final desired concentration (e.g., 200 nM for a final concentration of 100 nM).

-

Add 10 µL of the Ub-AMC solution to all wells to initiate the reaction. The final reaction volume will be 20 µL. The final DMSO concentration should be 1%.

-

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

For each well, calculate the initial reaction velocity (rate) by determining the linear slope of the fluorescence signal over time (RFU/min).

-

Subtract the average rate of the "No Enzyme" control from all other wells.

-

Normalize the data by setting the average rate of the "No Inhibitor" control to 100% activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter variable slope equation to determine the IC50 value.

-

Protocol: Inhibitor Selectivity Profiling

Objective: To assess the specificity of the inhibitor by testing its activity against a panel of proteases from different families.

Procedure:

-

Follow the general principles of the inhibition assay described in Protocol 5.1 for each enzyme in the selectivity panel.

-

Enzyme Panel Selection: The panel should include:

-

Other JAMM-family DUBs (e.g., CSN5, AMSH) to assess intra-family selectivity.

-

DUBs from other families (e.g., a USP like USP7, a UCH like UCHL1) to assess inter-family selectivity.

-

Proteases from entirely different classes, guided by any initial screening data. For this compound, this would include a serine protease (e.g., Thrombin) and a matrix metalloproteinase (e.g., MMP2).

-

-

Assay Conditions: For each enzyme, use its specific optimized assay buffer and a suitable fluorogenic or colorimetric substrate.

-

Data Analysis: Determine the IC50 value for the inhibitor against each enzyme. A highly selective inhibitor will have a significantly lower IC50 for its primary target compared to other enzymes in the panel (typically >100-fold difference is desired).

Conclusion

The JAMM family of deubiquitinating enzymes represents a compelling class of targets for therapeutic intervention. The development of specific inhibitors requires a rigorous and systematic approach, beginning with high-throughput screening and progressing through detailed biochemical characterization. While compounds like "this compound" are commercially available, the lack of accessible primary data highlights a common challenge in the field and underscores the importance of comprehensive characterization, including potency, selectivity, and mechanism of action studies. The protocols and workflows detailed in this guide provide a robust framework for researchers to identify and validate novel inhibitors, ultimately advancing our understanding of DUB biology and paving the way for new therapeutic strategies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 丁香通-异常行为检测 [m.biomart.cn]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. admin.biosschina.com [admin.biosschina.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of JAMM Deubiquitinases in Cancer Progression: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Executive Summary

The ubiquitin-proteasome system (UPS) is a critical regulator of cellular homeostasis, and its dysregulation is a hallmark of cancer. Deubiquitinating enzymes (DUBs) are key components of this system, reversing the process of ubiquitination and thereby controlling protein stability, localization, and activity. The JAB1/MPN/Mov34 metalloenzyme (JAMM) family represents the only class of zinc-dependent metalloproteinase DUBs, making them structurally and mechanistically distinct from the more common cysteine protease DUBs.[1][2] This unique catalytic mechanism, combined with their relatively small number and critical involvement in oncogenic pathways, positions JAMM proteins as highly attractive targets for novel cancer therapeutics.[1][3][4]

This technical guide provides an in-depth exploration of the role of key JAMM family members—including CSN5, Rpn11, BRCC36, and AMSH—in cancer progression. We detail their mechanisms of action, summarize their expression and prognostic significance across various malignancies in structured tables, and describe their influence on critical cancer-related signaling pathways. Furthermore, this document provides detailed experimental protocols for assays essential to the study of JAMM DUBs and visualizes complex biological processes and workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction to the JAMM Family of Deubiquitinases

The human genome encodes approximately 100 DUBs, which are broadly classified into seven families.[5][6] Among these, the JAMM family is unique.

-

Catalytic Mechanism: Unlike the other six families, which are cysteine proteases, JAMM DUBs are metalloproteinases that utilize a coordinated Zn²⁺ ion to activate a water molecule, which then hydrolyzes the isopeptide bond between ubiquitin and its substrate protein.[1][2][3]

-

Key Members: The human genome contains 12 proteins with a JAMM domain, seven of which are known to possess catalytic activity: CSN5 (Jab1), Rpn11 (PSMD14), BRCC36, AMSH, AMSH-LP, MYSM1, and eIF3h.[1]

-

Cellular Functions: These enzymes are integral to a multitude of cellular processes. Rpn11 and CSN5 are involved in protein degradation, BRCC36 is critical for the DNA damage response, and AMSH/AMSH-LP regulate endocytosis and cytokine signaling.[1] Dysregulation of these functions is frequently associated with tumorigenesis.

Core JAMM Proteins in Cancer Progression

Several JAMM DUBs have been identified as significant contributors to cancer development and progression through their interaction with and regulation of key oncogenes and tumor suppressors.

CSN5 (Jab1): The Master Regulator

CSN5, also known as Jab1, is the catalytic subunit of the COP9 signalosome, a multifunctional protein complex.[7] It plays a central role in modulating signal transduction, cell cycle progression, and apoptosis.[7][8]

-

Mechanism of Action: CSN5's primary oncogenic functions stem from its ability to deubiquitinate proteins and, crucially, to deneddylate Cullin-RING E3 ligases (CRLs), which activates them and leads to the degradation of numerous tumor suppressor proteins.[7]

-

Role in Cancer: CSN5 is frequently overexpressed in a wide range of human cancers, including breast, lung, colorectal, and liver cancer, where its high expression often correlates with poor patient prognosis.[9][10] It promotes tumorigenesis by facilitating the degradation of key tumor suppressors, most notably the cyclin-dependent kinase inhibitor p27Kip1 and the tumor suppressor p53.[7][10] By exporting p27 from the nucleus to the cytoplasm for degradation, CSN5 promotes cell cycle progression from G1 to S phase.[7]

-

Signaling Pathways: CSN5 is a critical node in several oncogenic signaling pathways. It is a downstream target of EGFR and HER-2/neu signaling in breast cancer and has been shown to enhance TGF-β signaling, which can contribute to tumor progression in advanced stages.[7]

Rpn11 (PSMD14): The Proteasome's Gatekeeper

Rpn11 is an essential and intrinsic DUB of the 19S regulatory particle of the 26S proteasome.[11] Its primary function is to remove ubiquitin chains from substrate proteins immediately before they are translocated into the proteasome's catalytic core for degradation.[12]

-

Mechanism of Action: By cleaving the ubiquitin chain, Rpn11 ensures the efficient degradation of the substrate while recycling ubiquitin molecules for reuse. Its activity is tightly coupled to substrate translocation by the proteasome's ATPase motor.[12]

-

Role in Cancer: Rpn11 is often upregulated in cancers like breast and multiple myeloma, and its high expression is associated with poor prognosis.[11][13] It functions as a potent oncogene by ensuring the timely degradation of tumor suppressors and cell cycle inhibitors. Studies have shown that knockdown of Rpn11 in breast cancer cells leads to a significant reduction in cell proliferation, cell cycle arrest at G0/G1, and increased apoptosis.[13]

-

Therapeutic Potential: Rpn11 is a compelling therapeutic target. Its inhibition leads to the accumulation of ubiquitinated proteins on the proteasome, stalling degradation and inducing apoptosis. This makes it a promising target for cancers that have developed resistance to direct proteasome inhibitors like bortezomib (B1684674).[11][12]

BRCC36: The Guardian of the Genome

BRCC36 is a deubiquitinase that specifically cleaves K63-linked polyubiquitin (B1169507) chains, which are typically involved in non-degradative signaling pathways.[14] It serves as the catalytic core for two mutually exclusive protein complexes with critical, distinct functions.

-

BRCA1-A Complex: In this complex, BRCC36 is essential for the DNA double-strand break (DSB) repair pathway. The complex is recruited to sites of DNA damage and regulates the balance between different repair mechanisms, specifically opposing homologous recombination.[14] This function is critical for maintaining genomic stability.

-

BRISC Complex: As part of the BRISC complex, BRCC36 is involved in regulating immune and inflammatory signaling pathways.[14] Recent research has shown that the metabolic enzyme SHMT2α, which is often upregulated to support cancer cell growth in hypoxic environments, can bind to and inhibit the deubiquitinating activity of the BRISC complex.[14][15][16]

AMSH: A Regulator of TGF-β Signaling

The Associated Molecule with the SH3 domain of STAM (AMSH) is another K63-specific DUB. Its primary roles are in regulating the sorting of endocytosed cell-surface receptors and modulating cytokine signaling pathways.

-

Role in Cancer: AMSH's connection to cancer is primarily through its involvement in the TGF-β/BMP signaling pathway.[17] It can bind to the inhibitory SMAD proteins (I-SMADs), such as Smad6 and Smad7, and antagonize their inhibitory effect on the pathway.[17][18] The stability and function of AMSH itself are regulated by ubiquitination mediated by the E3 ligase Smurf2, a process facilitated by the protein RNF11, which has been implicated in breast cancer.[18]

Quantitative Data on JAMM Proteins in Cancer

The clinical relevance of JAMM DUBs is underscored by their differential expression in tumor tissues compared to normal tissues and the correlation of this expression with patient outcomes.

Table 1: Expression and Prognostic Significance of Key JAMM DUBs in Various Cancers

| JAMM Protein | Cancer Type | Expression Status | Impact on Prognosis | Reference(s) |

|---|---|---|---|---|

| CSN5 (Jab1) | Breast Cancer | Overexpressed | Poor | [7][10] |

| Lung Cancer | Overexpressed | Poor | [9][10] | |

| Colorectal Cancer | Overexpressed | Poor | [9] | |

| Gastric Cancer | Overexpressed | Poor | [10] | |

| Hepatocellular Carcinoma | Overexpressed | Poor | [10] | |

| Rpn11 (PSMD14) | Breast Cancer | Upregulated | Poor | [13] |

| Multiple Myeloma | Overexpressed | Poor | [4][11] | |

| Esophageal Cancer | Upregulated | Poor | [11] | |

| Hepatocellular Carcinoma | Upregulated | Poor | [11] | |

| BRCC36 | Breast Cancer | Mutations linked to early-onset | Implicated in genomic instability | [19] |

| AMSH | Breast Cancer | Implicated via RNF11/Smurf2 axis | Potential role in TGF-β signaling |[18] |

Table 2: Inhibitors of JAMM Deubiquitinases

| Inhibitor | Target(s) | Mechanism | Potential Application | Reference(s) |

|---|---|---|---|---|

| Capzimin | Rpn11 | Specific small-molecule inhibitor | Multiple Myeloma, Solid Tumors | [4][11][20] |

| CSN5i-3 | CSN5 | Specific small-molecule inhibitor | Cancers with CSN5 overexpression | [4][20] |

| O-phenanthroline | Rpn11 (and other metalloproteases) | Zinc chelator | Multiple Myeloma (overcomes bortezomib resistance) |[12] |

Visualization of Pathways and Workflows

Visual models are essential for understanding the complex interactions and processes involving JAMM proteins. The following diagrams were generated using the Graphviz DOT language, adhering to a high-contrast color palette for clarity.

Signaling Pathway: CSN5/Jab1 Regulation of Cell Cycle and Apoptosis

This diagram illustrates how CSN5 promotes cancer progression by destabilizing the tumor suppressors p53 and p27.

Caption: CSN5/Jab1 promotes cancer cell survival and proliferation.

Experimental Workflow: Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This workflow outlines the key steps for identifying proteins that interact with a specific JAMM DUB.

Caption: Workflow for Co-Immunoprecipitation to validate protein interactions.

Logical Relationship: JAMM DUBs as Central Regulators of the UPS in Cancer

This diagram illustrates the central position of JAMM DUBs in controlling protein fate and influencing cancer hallmarks.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A review of deubiquitinases and thier roles in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAB1/CSN5: a new player in cell cycle control and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Jab1/Cops5: a promising target for cancer diagnosis and therapy - ProQuest [proquest.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RPN11 deubiquitinase promotes proliferation and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Basis of BRCC36 Function in DNA Repair and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research Collection | ETH Library [research-collection.ethz.ch]

- 16. Structural Basis of BRCC36 Function in DNA Repair and Immune Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The regulation of TGF-β/SMAD signaling by protein deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An RNF11: Smurf2 complex mediates ubiquitination of the AMSH protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

The Inhibition of JAMM-family Deubiquitinases: A Technical Guide to Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The JAB1/MPN/Mov34 (JAMM) family of deubiquitinating enzymes (DUBs) represents a unique class of zinc-dependent metalloproteases that play a critical role in cellular homeostasis by reversing ubiquitination. Unlike the more numerous cysteine protease DUBs, the distinct catalytic mechanism of JAMM-family enzymes makes them attractive targets for therapeutic intervention in a range of diseases, including cancer. This technical guide provides an in-depth overview of the core targets and signaling pathways affected by inhibitors of two key JAMM-family members: Rpn11 (a component of the 26S proteasome) and CSN5 (the catalytic subunit of the COP9 signalosome). We will explore the mechanism of action of representative inhibitors, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.

Core Targets and Mechanism of Action

The two primary JAMM-family targets discussed herein are Rpn11 (also known as PSMD14) and CSN5 (also known as JAB1). Inhibition of these enzymes disrupts fundamental cellular processes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

-

Rpn11: As a subunit of the 19S regulatory particle of the 26S proteasome, Rpn11 is responsible for removing polyubiquitin (B1169507) chains from substrates immediately prior to their degradation.[1][2] Inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins, proteotoxic stress, and ultimately, cell death.[3][4] A representative inhibitor of Rpn11 is capzimin (B606472) .[3]

-

CSN5: CSN5 is the catalytic core of the COP9 Signalosome (CSN), a multiprotein complex that regulates the activity of Cullin-RING E3 ligases (CRLs), the largest family of E3 ligases.[5][6] CSN5's primary role is to remove the ubiquitin-like protein NEDD8 from the cullin subunit of CRLs (a process called deneddylation), which is essential for the proper cycling of CRL activity.[7] Inhibition of CSN5 traps CRLs in a neddylated, yet inactive, state, leading to the accumulation of CRL substrate proteins that are often tumor suppressors.[5][6] A well-characterized inhibitor of CSN5 is CSN5i-3 .

Quantitative Inhibitor Data

The efficacy of JAMM protein inhibitors has been quantified through various biochemical and cell-based assays. The following tables summarize key inhibitory data for capzimin and CSN5i-3.

| Inhibitor | Target | Assay Type | IC50/GI50 | Reference |

| Capzimin | Rpn11 | Biochemical Assay | 0.34 µM | [8] |

| Rpn11-related JAMMs (CSN5, AMSH, BRCC36) | Biochemical Assay | >2.3 µM | [8][9] | |

| HCT116 Cancer Cell Line | Cell Growth Assay | ~2.0 µM | [3] | |

| NCI-60 Cancer Cell Panel | Cell Growth Assay | Median GI50 = 3.3 µM | [9] | |

| CSN5i-3 | CSN5 | Biochemical Deneddylation Assay | 5.8 nM | |

| A2780 Ovarian Cancer Cells | Cell Proliferation Assay | IC50 = 16-26 nM | ||

| K562 and 293T Cells | Cellular Deneddylation Assay | EC50 ~50 nM | [10] |

Table 1: Quantitative analysis of capzimin and CSN5i-3 inhibitory activity.

Signaling Pathways

The inhibition of Rpn11 and CSN5 perturbs distinct but interconnected signaling pathways crucial for cell survival and proliferation.

The Ubiquitin-Proteasome System and Rpn11 Inhibition

The Ubiquitin-Proteasome System (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells. Inhibition of Rpn11 by capzimin directly stalls this pathway at a late stage.

Caption: The Ubiquitin-Proteasome System and the point of Rpn11 inhibition by capzimin.

The Cullin-RING Ligase (CRL) Cycle and CSN5 Inhibition

The CRL cycle is a tightly regulated process of E3 ligase activation and deactivation, governed by neddylation and deneddylation. CSN5i-3 disrupts this cycle by preventing the removal of NEDD8 from the cullin subunit.

Caption: The Cullin-RING Ligase (CRL) cycle and the inhibitory action of CSN5i-3.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of JAMM inhibitors. Below are representative protocols for biochemical and cell-based assays.

Biochemical Deubiquitinase Activity Assay (Ubiquitin-AMC Cleavage Assay)

This assay measures the enzymatic activity of a JAMM DUB by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

Workflow:

Caption: Workflow for a typical deubiquitinase (DUB) biochemical assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

-

Enzyme Stock: Prepare a stock solution of the purified JAMM enzyme (e.g., Rpn11 or CSN5 complex) in assay buffer.

-

Inhibitor Stock: Prepare a serial dilution of the inhibitor (e.g., capzimin or CSN5i-3) in DMSO.

-

Substrate Stock: Prepare a stock solution of Ub-AMC in DMSO.

-

-

Assay Procedure:

-

In a 96-well black plate, add 2 µL of the inhibitor dilutions to the appropriate wells.

-

Add 48 µL of the diluted enzyme solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of Ub-AMC (final concentration typically 0.5-1 µM) to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm every 60 seconds for 30-60 minutes.

-

Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Assay for Accumulation of Ubiquitin Conjugates (Western Blot)

This method is used to detect the accumulation of polyubiquitinated proteins in cells treated with a JAMM inhibitor, providing evidence of target engagement in a cellular context.[11][12]

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HCT116) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the JAMM inhibitor (e.g., capzimin) or a vehicle control (DMSO) for a specified time (e.g., 4-8 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors, and a deubiquitinase inhibitor such as N-ethylmaleimide (NEM).[11]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations for all samples and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is commonly used to determine the cytotoxic effects of inhibitors on cancer cell lines.[2][3][13]

Detailed Protocol:

-

Cell Plating:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the JAMM inhibitor in culture medium.

-

Add the diluted compounds to the respective wells and incubate for the desired period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[2]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[2]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentrations and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

-

Conclusion

Inhibitors of JAMM-family deubiquitinases, such as capzimin and CSN5i-3, represent a promising class of anti-cancer agents that target critical nodes in cellular protein homeostasis. By disrupting the ubiquitin-proteasome system and the cullin-RING ligase cycle, these compounds induce proteotoxic stress and apoptosis in cancer cells. The technical information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop these and other JAMM-targeted therapeutics. A thorough understanding of the targets, pathways, and experimental methodologies is essential for advancing this exciting field of oncology research.

References

- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]

- 2. promega.com [promega.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 4. ch.promega.com [ch.promega.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide on the Effects of JAMM Protein Inhibitors on Ubiquitination

Disclaimer: The specific term "JAMM protein inhibitor 2" does not correspond to a standardized nomenclature in publicly available scientific literature. This guide will therefore focus on a well-characterized, potent, and specific inhibitor of a JAMM protein, Capzimin , which targets the Rpn11 subunit of the 26S proteasome, as a representative example to illustrate the effects of this class of inhibitors on ubiquitination.

Introduction to JAMM Deubiquitinases and Their Inhibition

The process of ubiquitination, the covalent attachment of ubiquitin to substrate proteins, is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, DNA repair, signal transduction, and endocytosis.[1] This process is reversible and is counteracted by deubiquitinating enzymes (DUBs).

The JAB1/MPN/Mov34 metalloenzymes (JAMM) are a unique family of DUBs characterized by their catalytic mechanism, which is dependent on a zinc metalloprotease domain.[1][2] Unlike the more numerous cysteine protease DUBs, JAMM DUBs utilize a Zn²⁺ ion to catalyze the hydrolysis of the isopeptide bond between ubiquitin and the substrate protein.[1] In humans, there are a limited number of JAMM DUBs, including Rpn11, CSN5, BRCC36, and AMSH, many of which are integral components of large protein complexes.[1][2] Their crucial roles in cellular homeostasis and disease have made them attractive targets for therapeutic development.[2]

Inhibition of JAMM DUBs typically leads to an accumulation of ubiquitinated substrates, which can trigger various cellular responses such as the unfolded protein response, cell cycle arrest, and apoptosis. This makes JAMM inhibitors a promising class of anti-cancer agents.[3][4][5]

Capzimin: A Representative JAMM Inhibitor Targeting Rpn11

Capzimin is a potent and specific inhibitor of Rpn11 (also known as PSMD14), a JAMM DUB that is an essential subunit of the 19S regulatory particle of the 26S proteasome.[2][3][4][5] Rpn11 is responsible for removing the polyubiquitin (B1169507) chain from substrates just before their translocation into the proteasome's catalytic core for degradation.[6][7]

The mechanism of action of Capzimin involves the chelation of the catalytic Zn²⁺ ion in the active site of Rpn11.[2][8] This inhibition of Rpn11's deubiquitinase activity leads to the stalling of substrate degradation and the accumulation of polyubiquitinated proteins.[3][4][5]

Quantitative Data on the Effects of Capzimin

The following table summarizes the quantitative data regarding the inhibitory activity of Capzimin and its cellular effects on ubiquitination.

| Parameter | Value | Description | Reference |

| IC₅₀ for Rpn11 | 0.34 μM | In vitro half-maximal inhibitory concentration against Rpn11. | [3] |

| IC₅₀ for BRCC36 | 2.3 μM | In vitro half-maximal inhibitory concentration against BRCC36. | [3] |

| IC₅₀ for AMSH | 4.5 μM | In vitro half-maximal inhibitory concentration against AMSH. | [3] |

| IC₅₀ for CSN5 | 30 μM | In vitro half-maximal inhibitory concentration against CSN5. | [3] |

| Effect on Cellular Ubiquitination | ≥2-fold increase | In 293T cells treated with 10 μM Capzimin for 8 hours, 355 ubiquitination sites on 222 proteins showed at least a 2-fold increase in ubiquitination. | [3][9] |

| Effect on Angiomotin Ubiquitination | ~16-fold increase | Ubiquitination at lysine (B10760008) 481 of angiomotin increased approximately 16-fold in cells treated with Capzimin. | [3][9] |

Experimental Protocols

This assay measures the ability of a JAMM DUB to cleave a ubiquitin chain in the presence or absence of an inhibitor.

Materials:

-

Purified recombinant JAMM DUB (e.g., Rpn8/Rpn11 heterodimer)

-

DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 5 mM MgCl₂, 25 mM KCl, 1 mM DTT)

-

Ubiquitin substrate (e.g., K48-linked or K63-linked di-ubiquitin)

-

JAMM inhibitor (e.g., Capzimin) dissolved in DMSO

-

SDS-PAGE loading buffer

-

Coomassie Brilliant Blue stain or antibodies for Western blotting

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine the DUB assay buffer, the purified JAMM DUB, and the inhibitor at various concentrations (or DMSO as a vehicle control).

-

Pre-incubate the enzyme with the inhibitor for 30 minutes at 4°C.

-

Initiate the reaction by adding the ubiquitin substrate to a final concentration of approximately 0.3-0.5 µM.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.

-

Analyze the reaction products by SDS-PAGE. Visualize the cleavage of the di-ubiquitin into mono-ubiquitin by Coomassie staining or Western blotting with an anti-ubiquitin antibody. The degree of inhibition is determined by the reduction in the amount of mono-ubiquitin produced.

This protocol is used to assess the level of ubiquitination of a specific protein of interest within cells following treatment with a JAMM inhibitor.

Materials:

-

Cultured mammalian cells (e.g., HEK293T)

-

JAMM inhibitor (e.g., Capzimin)

-

Proteasome inhibitor (e.g., MG132, as a positive control)

-

Lysis buffer (e.g., RIPA buffer) supplemented with a DUB inhibitor (e.g., 5 mM N-ethylmaleimide - NEM) and protease inhibitors. A lysis buffer containing 1% SDS can also be used, followed by dilution, to denature proteins and disrupt protein-protein interactions.

-

Antibody against the protein of interest for immunoprecipitation (IP)

-

Protein A/G agarose (B213101) beads

-

Antibody against ubiquitin or a tagged ubiquitin (e.g., anti-HA for HA-tagged ubiquitin) for Western blotting

-

Wash buffer (e.g., lysis buffer without detergents)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

Protocol:

-

Culture cells to 70-80% confluency. Treat the cells with the JAMM inhibitor at the desired concentration and for the desired time. Include a vehicle control (DMSO) and a positive control (MG132).

-

Harvest the cells and lyse them in the supplemented lysis buffer. To disrupt non-covalent interactions, samples can be boiled in 1% SDS for 10 minutes, then diluted to 0.1% SDS before immunoprecipitation.[10]

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the IP antibody against the protein of interest overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for another 1-2 hours.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-ubiquitin or anti-HA antibody to detect the ubiquitinated forms of the protein of interest, which will appear as a high-molecular-weight smear.

Visualizations

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]

- 3. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]

- 6. Rpn11-mediated ubiquitin processing in an ancestral archaeal ubiquitination system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Navigating STAMBP Inhibition: A Technical Guide to JAMM Protein Inhibitor 2 and Comparative Compounds for Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

STAM binding protein (STAMBP) is a deubiquitinating enzyme (DUB) of the JAMM (Jab1/MPN/Mov34 metalloenzyme) family, playing a crucial role in a variety of cellular processes, including receptor sorting, cytokine signaling, and protein trafficking. Its dysregulation has been implicated in several pathologies, most notably in cancer and rare genetic disorders. This technical guide provides an in-depth overview of a potential modulator, JAMM protein inhibitor 2, in the context of STAMBP research. Due to the limited publicly available data directly linking this compound to STAMBP, this document also presents a comparative analysis of other known STAMBP inhibitors, namely BC-1471 and Ubiquitin Variant (UbV) inhibitors. This guide furnishes researchers with the necessary theoretical framework, quantitative data, and detailed experimental protocols to investigate STAMBP inhibition and its therapeutic potential.

Introduction to STAMBP

STAMBP, also known as AMSH (Associated Molecule with the SH3 domain of STAM), is a zinc metalloprotease that specifically cleaves K63-linked polyubiquitin (B1169507) chains. This activity is critical for the regulation of the endosomal sorting complex required for transport (ESCRT) pathway, which is essential for the degradation of transmembrane receptors. Through its DUB activity, STAMBP influences several key signaling pathways.

Role in Signaling Pathways

STAMBP is a key regulator in multiple signaling cascades vital for cellular homeostasis and function:

-

JAK-STAT Pathway: STAMBP is involved in cytokine-mediated signal transduction through the JAK-STAT cascade, which is crucial for immune responses, cell proliferation, and differentiation.

-

PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. STAMBP has been shown to be a negative regulator of this pathway.

-

RAS-MAPK Pathway: Involved in cell proliferation, differentiation, and survival, the RAS-MAPK pathway is also modulated by STAMBP.

Mutations in the STAMBP gene can lead to microcephaly-capillary malformation syndrome, highlighting its critical role in development. Furthermore, STAMBP has been identified as a potential therapeutic target in various cancers, including triple-negative breast cancer, where it promotes tumor progression.

An In-Depth Technical Guide to the Study of Rpn11 Inhibition Using JAMM Protein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and scientific principles involved in the study of Rpn11, a critical deubiquitinase (DUB) in the ubiquitin-proteasome system (UPS), using JAMM (JAB1/MPN/Mov34 metalloenzyme) protein inhibitors. Rpn11, also known as PSMD14, is an essential subunit of the 19S regulatory particle of the proteasome and represents a promising target for therapeutic intervention in diseases such as cancer.[1][2] This document outlines the core concepts, experimental protocols, and data presentation strategies for researchers investigating Rpn11 inhibition.

Introduction to Rpn11 and JAMM Inhibitors

The 26S proteasome is the primary machinery for regulated protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis.[3] Substrates targeted for degradation are typically tagged with a polyubiquitin (B1169507) chain. Rpn11 is a zinc-dependent metalloprotease that cleaves these ubiquitin chains from substrates immediately prior to their translocation into the 20S catalytic core of the proteasome for degradation.[1][4] This deubiquitination step is essential for efficient protein degradation.

Rpn11 belongs to the JAMM family of metalloproteases.[5] Inhibitors targeting the JAMM motif can effectively block the deubiquitinase activity of Rpn11, leading to the accumulation of ubiquitinated proteins and ultimately inhibiting proteasome function. This offers a distinct mechanism of action compared to inhibitors of the proteasome's catalytic core, potentially providing a therapeutic advantage against cancers that have developed resistance to conventional proteasome inhibitors.[2] "JAMM protein inhibitor 2" is a conceptual representative of small molecules designed to target this enzymatic activity.

Mechanism of Rpn11 Inhibition

The catalytic activity of Rpn11 is dependent on a Zn²⁺ ion coordinated within its JAMM motif.[5] Small molecule inhibitors of Rpn11, such as capzimin (B606472) and derivatives of 8-thioquinoline, often function by chelating this essential zinc ion, thereby inactivating the enzyme.[2][5] This inhibition prevents the removal of ubiquitin chains from proteasome substrates, causing them to stall and accumulate at the proteasome.[2]

Experimental Protocols for Studying Rpn11 Inhibition

A variety of biochemical and cell-based assays can be employed to characterize the activity of Rpn11 inhibitors.

This assay directly measures the deubiquitinase activity of purified Rpn11. It utilizes a substrate consisting of a tetraubiquitin chain linked to a fluorescently labeled peptide (e.g., Ub₄-peptide-Oregon Green).[1][2] Cleavage of the peptide by Rpn11 results in a decrease in fluorescence polarization, which can be monitored over time.

Protocol:

-

Reagents:

-

Purified Rpn11/Rpn8 heterodimer

-

Ub₄-peptide-Oregon Green substrate

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

This compound (or other test compounds) dissolved in DMSO

-

384-well, low-volume, black, round-bottom plates

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO.

-

In the assay plate, add 1 µL of the inhibitor dilution (or DMSO for control).

-

Add 20 µL of a solution containing the Ub₄-peptide-Oregon Green substrate (final concentration ~25 nM) in assay buffer.

-

Initiate the reaction by adding 20 µL of a solution containing purified Rpn11 (final concentration ~1 nM) in assay buffer.

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence polarization at regular intervals using a plate reader equipped with appropriate filters (e.g., excitation 485 nm, emission 535 nm).

-

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units over time.

-

Plot the initial reaction velocity against the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Commercial kits, such as the Proteasome-Glo™ Cell-Based Assay, can be used to measure the impact of Rpn11 inhibition on overall proteasome activity in living cells.[6][7][8] These assays utilize luminogenic substrates that are cleaved by the different proteolytic activities of the proteasome, producing a luminescent signal.

Protocol:

-

Reagents:

-

Cell line of interest (e.g., multiple myeloma cell lines like MM.1S)

-

Cell culture medium and supplements

-

Proteasome-Glo™ Cell-Based Reagent

-

This compound (or other test compounds)

-

96-well, opaque-walled plates suitable for luminescence measurements

-

-

Procedure:

-

Seed cells in the 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 2-24 hours).

-

Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

-

Add the reagent to each well and mix briefly.

-

Incubate at room temperature for 10-30 minutes to allow for cell lysis and signal generation.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescent signal to a cell viability assay (e.g., CellTiter-Glo®) to account for cytotoxicity.

-

Plot the normalized proteasome activity against the inhibitor concentration to determine the EC₅₀ value.

-

This assay monitors the degradation of a specific ubiquitinated protein in cell lysates or with purified proteasomes.

Protocol:

-

Reagents:

-

Cell lysate or purified 26S proteasomes

-

In vitro ubiquitinated substrate (e.g., Ub-Sic1)[9]

-

ATP regeneration system (creatine kinase, creatine (B1669601) phosphate, ATP)

-

This compound

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the substrate protein

-

-

Procedure:

-

Pre-incubate the cell lysate or purified proteasomes with the inhibitor or DMSO for 15 minutes at 30°C.

-

Initiate the degradation reaction by adding the ubiquitinated substrate and the ATP regeneration system.

-

Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody against the substrate.

-

-

Data Analysis:

-

Quantify the band intensity of the substrate at each time point.

-

Compare the rate of substrate degradation in the presence and absence of the inhibitor.

-

Data Presentation

Quantitative data from Rpn11 inhibition studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of Selected Rpn11 Inhibitors

| Compound | Rpn11 IC₅₀ (µM) | CSN5 IC₅₀ (µM) | Selectivity (CSN5/Rpn11) | Assay Method | Reference |

| This compound | TBD | TBD | TBD | FP Assay | - |

| Capzimin | 0.03 | 2.4 | 80 | FP Assay | [5] |

| 8-Thioquinoline (8TQ) | 2.5 | >100 | >40 | FP Assay | [1] |

| Thiolutin | ~1 | ~1 | 1 | Protein Breakdown Assay | [2] |

| SOP11 | 1.3 | 0.6 | 0.46 | Protein Breakdown Assay | [2] |

TBD: To be determined through experimentation.

Table 2: Cellular Activity of Rpn11 Inhibitors

| Compound | Cell Line | Proteasome Inhibition EC₅₀ (µM) | Apoptosis Induction EC₅₀ (µM) | Reference |

| This compound | MM.1S | TBD | TBD | - |

| Capzimin | K562 | ~0.1 | ~0.2 | - |

| Capzimin | NCI-H460 | ~0.1 | ~0.3 | - |

TBD: To be determined through experimentation. Data for Capzimin is illustrative based on published findings.

Signaling Pathways and Logical Relationships

Inhibition of Rpn11 has downstream consequences on various cellular signaling pathways due to the accumulation of ubiquitinated proteins that would normally be degraded.

References

- 1. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 4. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]

- 5. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]

- 6. Cell-Based Proteasome-Glo™ Assays [promega.sg]

- 7. Cell-line-specific high background in the Proteasome-Glo assay of proteasome trypsin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. Assaying degradation and deubiquitination of a ubiquitinated substrate by purified 26S proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating CSN5 with JAMM Protein Inhibitor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the COP9 signalosome subunit 5 (CSN5), a key regulator of the ubiquitin-proteasome system, and its investigation using small molecule inhibitors. Specifically, this document focuses on a potent JAMM (Jab1/MPN/Mov34 metalloenzyme) domain inhibitor, likely corresponding to CSN5i-2 from a published series of inhibitors, which we will refer to as "JAMM protein inhibitor 2" for the purpose of this guide. We will also reference the structurally related and more potent inhibitor, CSN5i-3, to provide a broader context for CSN5 inhibition. This guide details the molecular functions of CSN5, its role in cellular signaling pathways, and its implications in cancer. Furthermore, it provides structured quantitative data on inhibitor potency and detailed experimental protocols for researchers investigating the effects of these inhibitors on CSN5 activity and downstream cellular processes.

Introduction to CSN5

The COP9 Signalosome (CSN) is a highly conserved, eight-subunit protein complex that plays a crucial role in regulating the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases in humans. CRLs are responsible for targeting a vast number of proteins for proteasomal degradation, thereby controlling a multitude of cellular processes, including cell cycle progression, signal transduction, and DNA repair. The catalytic activity of the CSN complex resides in its fifth subunit, CSN5, also known as JAB1 (c-Jun activation domain-binding protein 1).

CSN5 is a metalloprotease belonging to the JAMM family. Its primary function within the CSN complex is to catalyze the removal of the ubiquitin-like protein NEDD8 from the cullin subunit of CRLs, a process termed deneddylation. This deneddylation is essential for the proper cycling of CRL activity, allowing for the exchange of substrate recognition modules and preventing CRL auto-ubiquitination and degradation. Dysregulation of CSN5 and the CSN complex is frequently observed in various human cancers, often correlating with poor prognosis, making CSN5 an attractive therapeutic target.[1]

This compound and Other CSN5 Inhibitors

A series of potent and selective small molecule inhibitors targeting the JAMM domain of CSN5 have been developed. For the purpose of this guide, we will focus on the compound referred to as "this compound," which likely corresponds to CSN5i-2 from a 2016 study by Schlierf et al. This study also reported on a more potent derivative, CSN5i-3. These inhibitors act by binding to the catalytic zinc ion within the JAMM motif of CSN5, thereby blocking its deneddylating activity.[1] This inhibition leads to the hyper-neddylation of cullins, trapping CRLs in an active state, which paradoxically leads to the degradation of their substrate recognition modules and subsequent inactivation of a subset of CRLs.[1]

Quantitative Data on CSN5 Inhibitors

The following table summarizes the inhibitory potency of CSN5i-2 and the related, more potent inhibitor CSN5i-3 against CSN5 and other metalloproteases. This data is crucial for designing experiments and understanding the selectivity of these compounds.

| Compound | Target Protease | IC50 (µM) | Reference |

| CSN5i-2 | CSN5 | 0.002 ± 0.001 | [1] |

| AMSHLP | >100 | [1] | |

| RPN11 | Not Determined | [1] | |

| MMP2 | 89 ± 3 | [1] | |

| MMP8 | 59 ± 8 | [1] | |

| MMP9 | 3.8 ± 0.4 | [1] | |

| MMP14 | 15.40 ± 0.02 | [1] | |

| CSN5i-3 | CSN5 | 0.0058 ± 0.0005 | [1] |

| RPN11* | 53 ± 26 | [1] | |

| MMP8 | 14.0 ± 0.1 | [1] | |

| MMP9 | 7.4 ± 2.0 | [1] | |

| MMP14 | 4.6 ± 0.5 | [1] |

Note: JAMM domain proteases.

Signaling Pathways and Experimental Workflows

CSN5 Signaling Pathway

CSN5 is a central regulator of the CRL cycle. Its inhibition has significant downstream consequences on cellular signaling. The following diagram illustrates the canonical CSN5 signaling pathway and the effect of a JAMM inhibitor.

Caption: CSN5-mediated deneddylation of Cullin is essential for CRL cycle regulation.

Experimental Workflow for Investigating CSN5 Inhibition

The following diagram outlines a typical experimental workflow to assess the cellular effects of a CSN5 inhibitor like this compound.

Caption: A standard workflow for characterizing the effects of a CSN5 inhibitor.

Detailed Experimental Protocols

Western Blotting for Cullin Neddylation

This protocol is designed to assess the neddylation status of cullin proteins following treatment with a CSN5 inhibitor.

Materials:

-

Cells of interest (e.g., HCT116, HEK293T)

-

This compound (CSN5i-2) or CSN5i-3

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cullin1, anti-Cullin2, anti-Cullin3, anti-CSN5, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 1 µM) for a specified time (e.g., 5 hours).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Cullin1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. The neddylated form of the cullin will appear as a higher molecular weight band.[2]

Co-Immunoprecipitation (Co-IP) to Assess CSN5-Cullin Interaction

This protocol can be used to determine if CSN5 inhibition affects the interaction between CSN5 and its cullin substrates.

Materials:

-

Cells expressing tagged proteins (e.g., FLAG-CSN5) or endogenous proteins

-

This compound

-

Co-IP lysis buffer (a non-denaturing buffer, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, supplemented with protease inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-FLAG M2 affinity gel or anti-CSN5 antibody)

-

Protein A/G beads (if using a non-conjugated primary antibody)

-

Wash buffer (e.g., Co-IP lysis buffer)

-

Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli sample buffer)

Procedure:

-

Cell Treatment and Lysis: Treat and lyse cells as described in the western blot protocol, using the non-denaturing Co-IP lysis buffer.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.[3]

-

Immunoprecipitation:

-

Add the immunoprecipitating antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

If using a non-conjugated antibody, add protein A/G beads and incubate for another 1-2 hours.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[3]

-

Elution: Elute the protein complexes from the beads using elution buffer. If using Laemmli buffer, boil the samples for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by western blotting using antibodies against the protein of interest (e.g., Cullin1) and the bait protein (e.g., CSN5 or FLAG).

In Vitro Deneddylation Assay

This biochemical assay directly measures the enzymatic activity of CSN5 and its inhibition by this compound.

Materials:

-

Recombinant purified CSN complex or CSN5

-

Neddylated cullin substrate (e.g., Cullin1-NEDD8/Rbx1)

-

This compound at various concentrations

-

Deneddylation reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl)[4]

-

SDS-PAGE gels and Coomassie blue or silver stain

Procedure:

-